molecular formula C10H20Cl2O7P2 B3367735 Diethyl (diethoxyphosphinyl-2,2-dichloro)vinyl phosphate CAS No. 19285-67-7

Diethyl (diethoxyphosphinyl-2,2-dichloro)vinyl phosphate

Cat. No.: B3367735
CAS No.: 19285-67-7
M. Wt: 385.11 g/mol
InChI Key: ZRRMWJFUWMTLCK-UHFFFAOYSA-N
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Description

Diethyl (diethoxyphosphinyl-2,2-dichloro)vinyl phosphate is an organophosphate compound known for its applications in various fields, including agriculture and chemical research. This compound is characterized by its unique structure, which includes a vinyl phosphate group and two chlorine atoms, making it a versatile reagent in synthetic chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl (diethoxyphosphinyl-2,2-dichloro)vinyl phosphate typically involves the reaction of diethyl phosphite with 2,2-dichlorovinyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves the use of large reactors and precise control of temperature and pressure to achieve the desired product efficiently .

Chemical Reactions Analysis

Types of Reactions

Diethyl (diethoxyphosphinyl-2,2-dichloro)vinyl phosphate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. The reactions are typically carried out under controlled temperatures and in inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield diethyl phosphate derivatives, while substitution reactions can produce a range of organophosphate compounds .

Scientific Research Applications

Diethyl (diethoxyphosphinyl-2,2-dichloro)vinyl phosphate has several scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Diethyl (diethoxyphosphinyl-2,2-dichloro)vinyl phosphate is unique due to its specific structure, which allows for a wide range of chemical reactions and applications. Its dual chlorine atoms and vinyl phosphate group make it particularly versatile in synthetic chemistry and effective in biological applications .

Properties

IUPAC Name

(2,2-dichloro-1-diethoxyphosphorylethenyl) diethyl phosphate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20Cl2O7P2/c1-5-15-20(13,16-6-2)10(9(11)12)19-21(14,17-7-3)18-8-4/h5-8H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRRMWJFUWMTLCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(C(=C(Cl)Cl)OP(=O)(OCC)OCC)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20Cl2O7P2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10172883
Record name Diethyl (diethoxyphosphinyl-2,2-dichloro)vinyl phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10172883
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

385.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19285-67-7
Record name Diethyl (diethoxyphosphinyl-2,2-dichloro)vinyl phosphate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019285677
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Diethyl (diethoxyphosphinyl-2,2-dichloro)vinyl phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10172883
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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